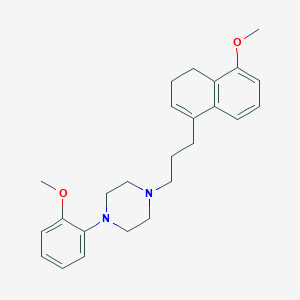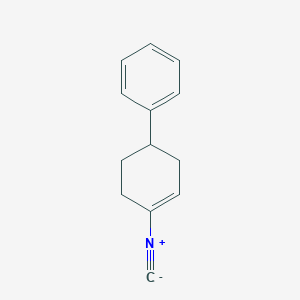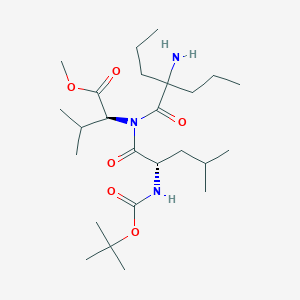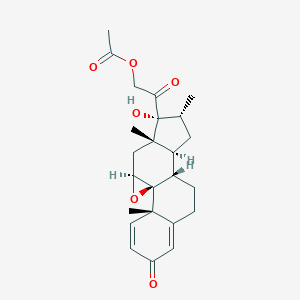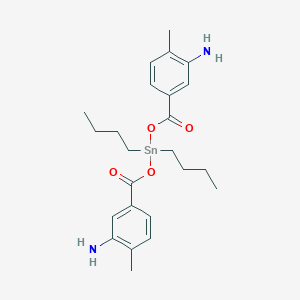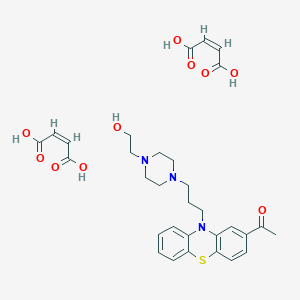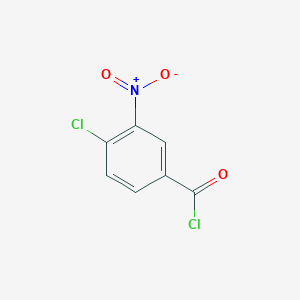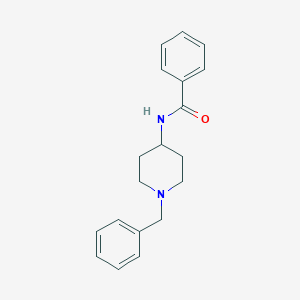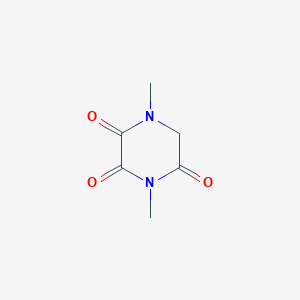
1,4-Dimethylpiperazine-2,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethylpiperazine-2,3,5-trione, also known as Dimethylbarbituric acid, is a chemical compound that belongs to the class of barbiturates. This compound is widely used in scientific research due to its unique properties and mechanisms of action.
Wirkmechanismus
The mechanism of action of 1,4-Dimethylpiperazine-2,3,5-trione involves the inhibition of succinate dehydrogenase. This enzyme is responsible for the oxidation of succinate to fumarate in the electron transport chain of the mitochondria. By inhibiting this enzyme, 1,4-Dimethylpiperazine-2,3,5-trione disrupts the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This mechanism of action has been extensively studied in various biological systems, including cancer cells and neuronal cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione are complex and depend on the specific biological system being studied. In cancer cells, 1,4-Dimethylpiperazine-2,3,5-trione has been shown to induce apoptosis and inhibit tumor growth. In neuronal cells, this compound has been shown to protect against oxidative stress and improve mitochondrial function. However, the exact biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione in different biological systems are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1,4-Dimethylpiperazine-2,3,5-trione is its potent inhibition of succinate dehydrogenase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, 1,4-Dimethylpiperazine-2,3,5-trione is relatively easy to synthesize and can be scaled up for large-scale production.
However, there are also some limitations to the use of 1,4-Dimethylpiperazine-2,3,5-trione in lab experiments. One of the major limitations is its potential toxicity, especially at high concentrations. Additionally, the exact biochemical and physiological effects of this compound in different biological systems are still being studied, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for the study of 1,4-Dimethylpiperazine-2,3,5-trione. One area of research is the development of new inhibitors of succinate dehydrogenase that are more potent and selective than 1,4-Dimethylpiperazine-2,3,5-trione. Additionally, this compound could be used as a tool to study the role of succinate dehydrogenase in various disease states, including cancer and neurodegenerative disorders. Finally, the potential toxicity of 1,4-Dimethylpiperazine-2,3,5-trione could be further studied to determine the safe concentrations for use in lab experiments.
Conclusion:
In conclusion, 1,4-Dimethylpiperazine-2,3,5-trione is a valuable tool for scientific research due to its unique properties and mechanisms of action. This compound has been extensively used to study the role of succinate dehydrogenase in various biological processes and has shown promise as a potential therapeutic agent in cancer and neurodegenerative disorders. However, the exact biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione in different biological systems are still being studied, and further research is needed to fully understand the potential of this compound.
Synthesemethoden
The synthesis of 1,4-Dimethylpiperazine-2,3,5-trione involves the reaction of malonic acid with urea in the presence of sulfuric acid. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method is relatively simple and can be easily scaled up for large-scale production of 1,4-Dimethylpiperazine-2,3,5-trione.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylpiperazine-2,3,5-trione has been extensively used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme succinate dehydrogenase, which is involved in the electron transport chain of the mitochondria. As a result, 1,4-Dimethylpiperazine-2,3,5-trione has been used to study the role of succinate dehydrogenase in various biological processes, including cellular respiration, oxidative stress, and apoptosis.
Eigenschaften
CAS-Nummer |
147900-76-3 |
|---|---|
Produktname |
1,4-Dimethylpiperazine-2,3,5-trione |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
1,4-dimethylpiperazine-2,3,5-trione |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)8(2)6(11)5(7)10/h3H2,1-2H3 |
InChI-Schlüssel |
BVDZPASSANKIIM-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C(=O)C1=O)C |
Kanonische SMILES |
CN1CC(=O)N(C(=O)C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)

![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)
